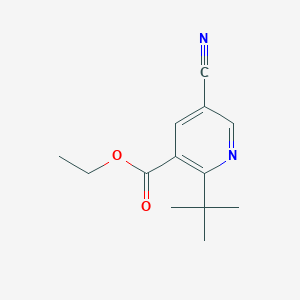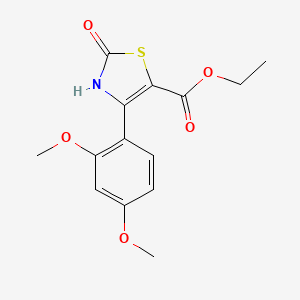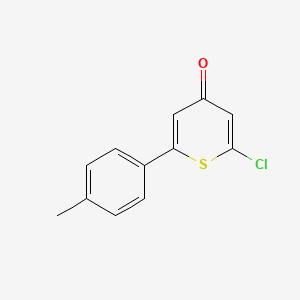![molecular formula C6H10FN B12988476 1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)
1-Fluoro-3-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-azabicyclo[320]heptane is a bicyclic compound that features a fluorine atom and a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Fluoro-3-azabicyclo[3.2.0]heptane can be synthesized through a [3+2] cycloaddition reaction. This involves the reaction of cyclobut-1-ene carboxylic acid ester with an in situ generated azomethine ylide . The reaction is typically carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the [3+2] cycloaddition reaction suggests that it could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrogen atom within the bicyclic structure can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different nitrogen-containing compounds.
Applications De Recherche Scientifique
1-Fluoro-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique bicyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies investigating the effects of fluorine and nitrogen substitution on biological activity.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The fluorine atom can enhance the compound’s binding affinity to its target, while the nitrogen atom can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound is structurally similar but lacks the fluorine atom.
1-Fluoro-3-azabicyclo[3.1.1]heptane: This compound is another fluorinated derivative with a different bicyclic structure.
Uniqueness
1-Fluoro-3-azabicyclo[320]heptane is unique due to its specific bicyclic structure and the presence of both fluorine and nitrogen atoms
Propriétés
Formule moléculaire |
C6H10FN |
|---|---|
Poids moléculaire |
115.15 g/mol |
Nom IUPAC |
1-fluoro-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-1-5(6)3-8-4-6/h5,8H,1-4H2 |
Clé InChI |
MUTADNJOTHJWLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine](/img/structure/B12988401.png)

![2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B12988407.png)



![(1S,5R)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutan]-7-one](/img/structure/B12988451.png)
![3'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12988455.png)


![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)
![tert-Butyl 1-oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12988468.png)

